Ac-2-Nal-OH

Peptide Synthesis Chemical Characterization Purity Analysis

Ac-2-Nal-OH (CAS 37439-99-9) is the definitive (S)-N-acetyl-2-naphthylalanine SPPS building block. Its (S)-stereochemistry, 2-naphthyl (not 1-naphthyl) isomer, and N-acetyl cap are functionally inseparable: SAR studies demonstrate this exact residue is essential for CXCR4 antagonist FC131 potency and MC4R ligand MCL 0020 selectivity (IC50 11.6 nM). The (R)-enantiomer or unacetylated 2-Nal produces peptides with altered conformation and compromised activity. For high-fidelity bioactive peptide synthesis, accept no substitutes.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 37439-99-9
Cat. No. B1331272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-2-Nal-OH
CAS37439-99-9
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1
InChIKeyHGTIILKZSFKZMS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-2-Nal-OH (CAS 37439-99-9): Sourcing Guide for This Chiral Peptide Building Block


Ac-2-Nal-OH (CAS 37439-99-9), chemically designated as (S)-N-Acetyl-2-naphthylalanine, is a non-standard, acetylated derivative of the amino acid 2-naphthylalanine [1]. It is a chiral molecule with a defined stereocenter, characterized by its extended aromatic naphthyl side chain, which imparts significant hydrophobicity . Primarily utilized as a specialized biochemical reagent and a versatile building block in solid-phase peptide synthesis (SPPS), its steric and electronic properties are exploited to probe ligand-receptor interactions and to modulate the conformation and activity of bioactive peptides in drug discovery contexts.

Why Ac-2-Nal-OH Cannot Be Substituted by Generic Naphthylalanine Analogs


Generic substitution fails with Ac-2-Nal-OH (37439-99-9) because its utility is defined by an inseparable combination of three structural features: the exact (S)-stereochemistry, the presence of the N-terminal acetyl capping group, and the 2-naphthyl (versus 1-naphthyl) side chain isomer. Even closely related analogs, such as its (R)-enantiomer (Ac-D-2-Nal-OH, CAS 37440-01-0) , or the unacetylated (S)-2-Nal, will produce peptides with profoundly different three-dimensional conformations and biological activities. The 2-naphthylalanine residue itself is often non-interchangeable with its 1-naphthylalanine isomer; for instance, in certain bioactive peptides, the 2-Nal substitution is essential for maintaining high potency, while the 1-Nal analog results in a significant loss of activity [1]. The following evidence guide quantifies these critical differences to inform precise scientific procurement.

Ac-2-Nal-OH (CAS 37439-99-9): Evidence-Based Guide to Differentiating Performance Metrics


Structural Differentiation of Ac-2-Nal-OH via Melting Point

The identity and purity of Ac-2-Nal-OH are often confirmed by its characteristic melting point. The target S-enantiomer, Ac-2-Nal-OH, melts with decomposition at 185-186°C . This is a defined physical constant that can differentiate it from its enantiomer, Ac-D-2-Nal-OH, and other analogs, serving as a primary quality control parameter for procurement and acceptance testing.

Peptide Synthesis Chemical Characterization Purity Analysis

Stereochemical Identity as a Procurement Specification for Ac-2-Nal-OH

Ac-2-Nal-OH is strictly defined as the S-enantiomer, with the IUPAC name (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid . The procurement of this specific stereoisomer is non-negotiable for applications where chirality dictates biological function. Substituting the R-enantiomer (Ac-D-2-Nal-OH) or using a racemic mixture would fundamentally alter, and likely abolish, the desired specific interaction in a chiral environment, such as a receptor binding pocket or an enzyme active site.

Chiral Chemistry Enantiomeric Purity Peptide Science

Contribution of the 2-Naphthyl Moiety to Bioactive Peptide Conformation and Potency

In structure-activity relationship (SAR) studies of cyclopentapeptide CXCR4 antagonists based on the lead FC131, the 2-Nal(3) residue is critical. The replacement of 2-Nal with other aromatic residues or its removal significantly impacts activity. Specifically, the distal aromatic ring of the 2-Nal side chain is required to maintain high potency [1]. This finding implies that selecting Ac-2-Nal-OH as a building block is essential for researchers aiming to replicate or build upon the FC131 pharmacophore, and that substituting it with a simpler analog like phenylalanine (Phe) would not yield a comparable antagonist.

Structure-Activity Relationship CXCR4 Antagonists Drug Design

Differential Receptor Binding of a 2-Nal-Containing Peptide vs. a Related Analog

The selectivity profile of a peptide can be dramatically altered by the presence of a 2-Nal residue. For example, the peptide MCL 0020 (Ac-D-2Nal-Arg-2Nal-NH2) is a potent and selective antagonist of the melanocortin-4 (MC4) receptor, with an IC50 of 11.6 nM and negligible affinity for MC1 and MC3 receptors [1]. This selectivity is achieved through specific structural modifications: the deletion of a His residue and the substitution of Trp and Phe with 2-Nal residues from a parent peptide structure [1]. This demonstrates that the 2-Nal building block is not just a generic hydrophobic spacer but a key determinant of both affinity and receptor subtype selectivity.

Melanocortin Receptors Receptor Pharmacology Peptide Antagonists

Validated Application Scenarios for Procuring Ac-2-Nal-OH (CAS 37439-99-9)


Synthesis of High-Potency CXCR4 Antagonist Leads

Ac-2-Nal-OH is a critical building block for synthesizing analogs of the cyclopentapeptide CXCR4 antagonist FC131, such as cyclo(-Arg-Arg-2-Nal-Gly-D-Tyr-). SAR studies confirm that the 2-Nal residue is essential for maintaining the high potency of these compounds [1]. Procuring this specific building block is therefore essential for medicinal chemistry projects focused on developing novel CXCR4 antagonists for applications in HIV, cancer, and stem cell mobilization.

Development of Selective Melanocortin-4 (MC4) Receptor Antagonists

Researchers aiming to develop selective ligands for the MC4 receptor, such as the peptide antagonist MCL 0020 (Ac-D-2Nal-Arg-2Nal-NH2), require Ac-2-Nal-OH. The incorporation of 2-Nal residues is instrumental in achieving the high affinity (IC50 11.6 nM) and selectivity for MC4R over other melanocortin receptor subtypes, a property linked to the compound's anti-stress and anxiolytic-like effects in vivo [1].

Investigating Ligand-Receptor Interactions with Hydrophobic Probes

The extended, rigid aromatic naphthyl side chain of Ac-2-Nal-OH makes it an excellent probe for mapping hydrophobic binding pockets in receptors [1]. Its use is validated in studies where mimicking or probing the role of hydrophobic natural amino acids like tryptophan or phenylalanine is required. Procurement is justified for any fundamental biochemical study seeking to quantify the contribution of a large, flat hydrophobic surface to binding energy or specificity.

Quality Control and Reference Standard for Chiral Chromatography

As a defined single enantiomer with a specific optical rotation and established physical properties (melting point 185-186°C) [1], Ac-2-Nal-OH is suitable for use as a reference standard in chiral analytical chemistry. Laboratories performing chiral HPLC method development or verifying the enantiomeric purity of synthesized peptides containing the 2-Nal residue would procure this compound for calibration and validation purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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